2-(1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid is a chemical compound classified under the category of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a dioxo group and an acetic acid moiety. Its molecular formula is with a molecular weight of 226.25 g/mol. The compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and as a biochemical probe.
The compound is cataloged under the Chemical Abstracts Service Registry Number 130105-46-3 and can be found in databases such as PubChem with the CID 21618467. Its systematic IUPAC name is 2-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetic acid. The classification of this compound falls within the realm of organic compounds, specifically those containing sulfur and aromatic systems.
The synthesis of 2-(1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions to yield the target compound.
A notable synthesis route involves:
The molecular structure of 2-(1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid features:
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C10H10O4S |
| Molecular Weight | 226.25 g/mol |
| InChI Key | SKXBVWGGQFGPID-UHFFFAOYSA-N |
| SMILES | C1C(C2=CC=CC=C2S1(=O)=O)CC(=O)O |
The compound can undergo various chemical reactions typical for carboxylic acids and aromatic compounds:
The reactivity of this compound is influenced by its functional groups:
The mechanism of action for 2-(1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid in biological systems may involve:
The potential applications of 2-(1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid include:
The synthesis typically begins with ortho-substituted thiophenol derivatives or saturated benzothiophene precursors. A convergent three-step strategy is employed:
Critical Optimization Parameters:
Table 1: Multi-Step Synthesis Yield Optimization
| Step | Reagents | Temperature | Yield Range | Key Challenge |
|---|---|---|---|---|
| Benzothiophene Cyclization | Na₂S₂O₅, DMF | 110°C | 70-75% | Regiochemical purity |
| Sulfonation | H₂O₂, AcOH | 80°C | 90-95% | Over-oxidation |
| C3-Alkylation | BrCH₂CO₂tBu, K₂CO₃ | 25°C | 80-88% | Competing O-alkylation |
| Deprotection | TFA/DCM | 25°C | 95-98% | Acid-sensitive byproducts |
Palladium-catalyzed C–S bond formation enables efficient access to the benzothiophene core:
Microwave irradiation significantly accelerates key steps:
The electron-deficient C3 position (due to sulfone and carbonyl groups) directs electrophilic substitutions:
Table 2: Regioselective Modifications at Key Positions
| Position | Reagent | Product | Yield | Application |
|---|---|---|---|---|
| C3 | BrCH₂CO₂Et, NaH | Ethyl acetic acid derivative | 88% | Target compound precursor |
| C4 | n-BuLi/ClCO₂Me | C4-Carboxylate | 75% | Dicarboxylic acid analogues |
| C6 | Br₂, FeCl₃ | 6-Bromo derivative | 82% | Suzuki coupling substrates |
The C3 chiral center (attached to the acetic acid chain) necessitates enantioselective synthesis:
Key Insight: Steric hindrance from the sulfone group slows racemization at C3, enabling chiral pool strategies without epimerization [6].
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9